molecular formula C16H14ClN3O2 B11694549 N'-(4-Chlorobenzylidene)-4-acetamidobenzohydrazide

N'-(4-Chlorobenzylidene)-4-acetamidobenzohydrazide

Cat. No.: B11694549
M. Wt: 315.75 g/mol
InChI Key: ADUYQGDRHWEKMH-VCHYOVAHSA-N
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Description

N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a hydrazinecarbonyl group, and an acetamide group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide. The reaction is carried out in ethanol under reflux conditions for approximately 3 hours. The reaction mixture is then cooled gradually to room temperature, allowing the formation of crystals suitable for X-ray diffraction analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to its potential antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

4-acetamido-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H14ClN3O2/c1-11(21)19-15-8-4-13(5-9-15)16(22)20-18-10-12-2-6-14(17)7-3-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

ADUYQGDRHWEKMH-VCHYOVAHSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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